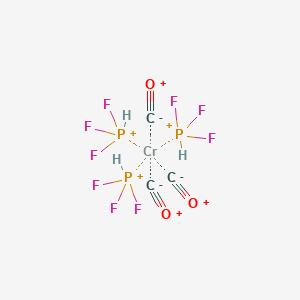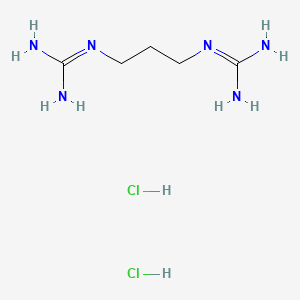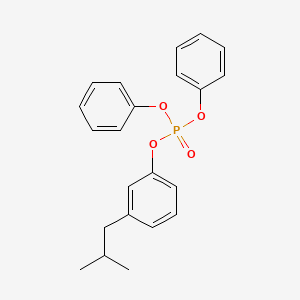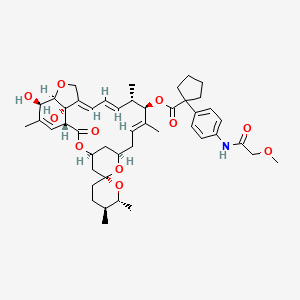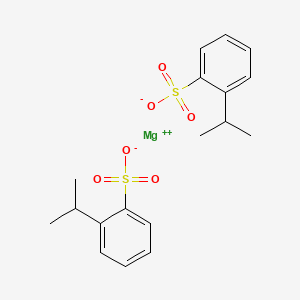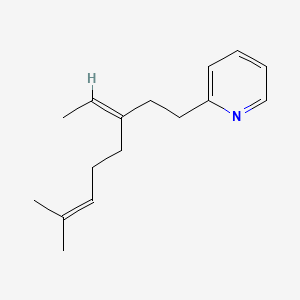
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the aliphatic halide precursor.
Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 3: Purification of the product through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:
Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.
Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.
Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated aliphatic pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine
Uniqueness
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.
Propiedades
Número CAS |
97158-51-5 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |
Clave InChI |
NOJMLDMONYOFDF-SYZQJQIISA-N |
SMILES isomérico |
C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |
SMILES canónico |
CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


